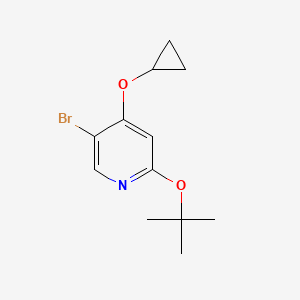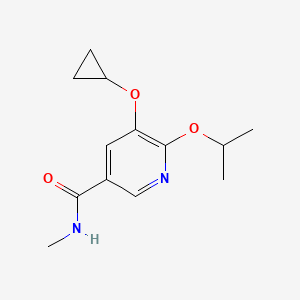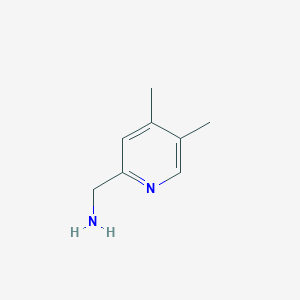
(4,5-Dimethylpyridin-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with two methyl groups at positions 4 and 5, and a methylamine group at position 2
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE involves the reaction of 4,5-dimethylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
In an industrial setting, the synthesis of (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon can be employed to facilitate the reduction step, enhancing the efficiency of the process.
化学反応の分析
Types of Reactions
(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, reduced amine derivatives, and various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.
Industry
In industry, (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is used in the production of specialty chemicals and materials. It is employed as an intermediate in the synthesis of dyes, pigments, and polymers.
作用機序
The mechanism of action of (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
2-Methylpyridine: Lacks the additional methyl groups at positions 4 and 5.
4-Methylpyridine: Lacks the methylamine group at position 2.
5-Methylpyridine: Similar to 4-methylpyridine but with the methyl group at position 5.
Uniqueness
(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is unique due to the presence of both the methylamine group at position 2 and the methyl groups at positions 4 and 5
特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
(4,5-dimethylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4,9H2,1-2H3 |
InChIキー |
KBVSOPXRCQYOSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


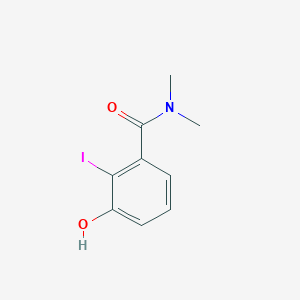
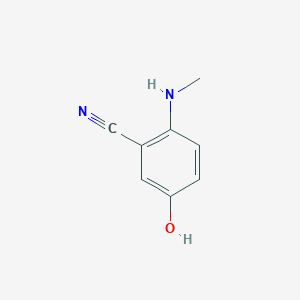
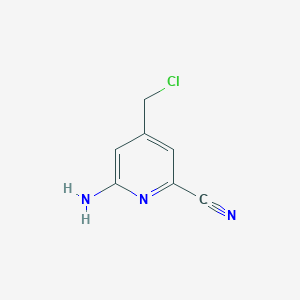
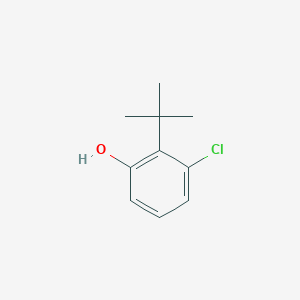
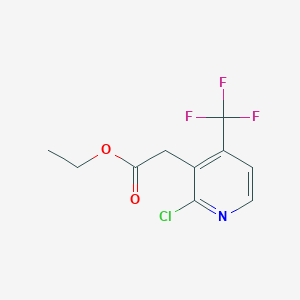
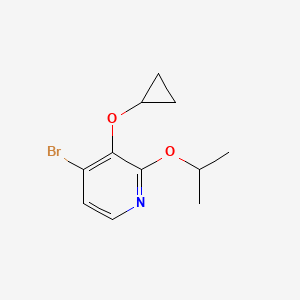
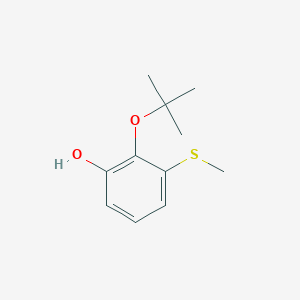
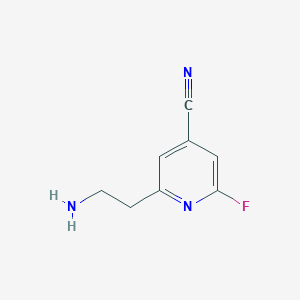
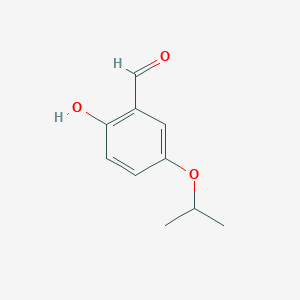
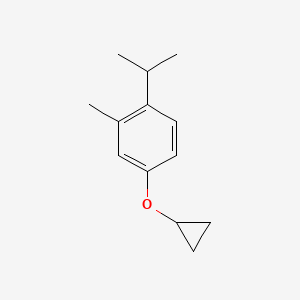
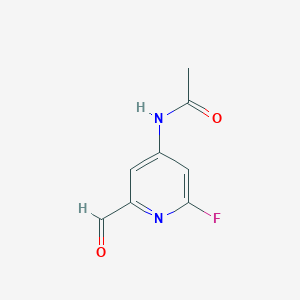
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
